(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and various ether and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Bromination: The benzylidene group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The methoxy and phenoxy groups are introduced through etherification reactions using appropriate alkyl halides and phenols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted benzylidene derivatives.
Scientific Research Applications
(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazolidinone ring and the brominated benzylidene group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Ethyl acetoacetate: A simpler compound used in similar synthetic applications but lacking the complex substituents and specific biological activities of the target compound.
Properties
Molecular Formula |
C20H18BrNO4S2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18BrNO4S2/c1-12-5-3-4-6-15(12)25-7-8-26-18-14(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,27)/b17-11- |
InChI Key |
WSWCWHSOCMBZBQ-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=S)S3)OC |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC |
Origin of Product |
United States |
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